ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H12N2O2 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 42-46 °C . It has a molecular weight of 168.19 .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is involved in various synthetic processes. Mikhed’kina et al. (2009) described its role in producing 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles through reactions with substituted hydrazines (Mikhed’kina et al., 2009). Seubert et al. (2011) noted its conversion to 2-[(1,5-dimethyl)pyrazol-3-yl]propan-2-ol, which then forms complexes with transition metal ions (Seubert et al., 2011).
Structural and Spectral Studies
Extensive studies have been done on the structural and spectral properties of this compound and its derivatives. Viveka et al. (2016) focused on the experimental and theoretical investigations of a related derivative, providing insights into its molecular structure and electronic transitions (Viveka et al., 2016).
Applications in Antimicrobial Agents
This compound derivatives have been explored for their antimicrobial properties. Radwan et al. (2014) synthesized a series of pyrazole derivatives and evaluated their efficacy against various bacteria and fungi, highlighting the potential of these compounds as antimicrobial agents (Radwan et al., 2014).
Bioactive Derivative Studies
This compound is also the basis for synthesizing various bioactive derivatives. Zhao and Wang (2023) synthesized ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate and conducted a detailed DFT study, revealing insights into its physical and chemical properties (Zhao & Wang, 2023).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1,5-dimethylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)10(3)9-7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPXVXXMBWKEAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206055 | |
Record name | 1,5-dimethyl-3-ethoxycarbonylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-51-4 | |
Record name | 1,5-dimethyl-3-ethoxycarbonylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005744514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-dimethyl-3-ethoxycarbonylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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